Delta-2-Cefodizime is a synthetic compound belonging to the class of cephalosporins, specifically designed for its antibacterial properties. Its molecular formula is with a molecular weight of approximately 584.67 g/mol. This compound features a unique structure that enhances its efficacy against a broad spectrum of bacterial pathogens, making it a valuable asset in medicinal chemistry and microbiology research.
Delta-2-Cefodizime is synthesized through specific chemical processes that involve the modification of existing cephalosporin structures. It is commercially available from various chemical suppliers, including BenchChem, which provides detailed information on its synthesis and applications.
Delta-2-Cefodizime is classified as a beta-lactam antibiotic, which acts by inhibiting bacterial cell wall synthesis. It is part of the cephalosporin family, which is known for its broad-spectrum antibacterial activity. The compound targets penicillin-binding proteins in bacteria, leading to cell lysis and death.
The synthesis of Delta-2-Cefodizime involves several key steps:
The industrial production of Delta-2-Cefodizime utilizes optimized reaction conditions to maximize yield and purity. Techniques such as elemental analysis, spectroscopic methods, and electrical conductivity measurements are employed to characterize the synthesized product and confirm its structure.
The molecular structure of Delta-2-Cefodizime can be represented using various chemical notation systems:
CC1=C(SC(=N1)SCC2=CSC3C(C(=O)N3C2C(=O)O)NC(=O)C(=NOC)C4=CSC(=N4)N)CC(=O)O
.
The structural data includes:
Delta-2-Cefodizime participates in various chemical reactions:
Common reagents used in these reactions include:
Delta-2-Cefodizime exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. This binding inhibits transpeptidation, a vital process in cell wall formation, ultimately leading to cell lysis and death. The detailed mechanism involves:
Delta-2-Cefodizime is characterized by:
Key chemical properties include:
The compound's stability under physiological conditions and its reactivity profile are critical for its application in therapeutic settings.
Delta-2-Cefodizime has significant applications in scientific research, particularly within microbiology and pharmacology. It is primarily utilized for:
Catalytic Motifs and Conserved ArchitectureClass A β-lactamases (e.g., CTX-M, TEM, KPC) share a conserved SXXK motif housing the nucleophilic serine (Ser70), complemented by E166-N170 and K73-T/S residues forming the catalytic triad [1] [3]. The omega loop (residues 161-179) dictates substrate specificity: Its conformation determines access to the active site, with Pro167 adopting a cis-peptide bond essential for positioning Glu166 during deacylation [4] [8]. In CTX-M enzymes, the VNYN loop (residues 103-106) forms hydrophobic interactions with cefotaxime’s methoxyimino side chain, explaining their enhanced hydrolysis of this antibiotic [4].
Omega Loop Plasticity and Substrate SpecificityCefotaxime hydrolysis requires a compact omega loop, whereas ceftazidime degradation necessitates its expansion. Deep mutational scanning of CTX-M-14 revealed that Glu166Ala and Asn170Gly substitutions abrogate cefotaxime hydrolysis by disrupting hydrolytic water coordination [4]. Conversely, substitutions at Pro167 (e.g., Pro167Ser) relax loop rigidity, enhancing ceftazidime turnover in clinical ESBL variants [4] [10]. Molecular dynamics simulations confirm that ceftazidime’s bulky carboxypropyloxyimino group sterically clashes with wild-type loops, necessitating conformational flexibility [7] [10].
Table 1: Active-Site Residues Governing β-Lactamase Substrate Specificity
Residue | Role in Catalysis | Impact of Mutation | Primary Substrate Affected |
---|---|---|---|
Ser70 | Nucleophile for acylation | Complete loss of activity | All β-lactams |
Glu166 | Activates hydrolytic water | 1,000-fold ↓ kcat for penicillins | Penicillins, Cephalosporins |
Asn170 | Coordinates catalytic water | Impaired deacylation; acyl-enzyme accumulation | Cefotaxime |
Pro167 | Maintains omega loop conformation | Enhanced ceftazidime hydrolysis | Ceftazidime |
Arg276* | Stabilizes carboxylate of substrates | Moderate ↓ catalytic efficiency (2-5x) | Oxyimino-cephalosporins |
*Arg276 is conserved in CTX-M enzymes but not other class A β-lactamases [5] [10].
Acylation vs. Deacylation Rate-Limiting Stepsβ-Lactam hydrolysis follows a two-step mechanism: acylation (k₂, formation of acyl-enzyme intermediate) and deacylation (k₃, hydrolysis via water activation). For most penicillins, deacylation is rate-limiting (k₃ < k₂), whereas cephalosporins exhibit slower acylation due to steric constraints [3] [8]. Pre-steady-state kinetics of KPC-2 with ceftazidime confirm acylation as rate-limiting (k₂ = 0.015 s⁻¹), while its Arg164Ser variant shifts rate limitation to deacylation (k₃ = 0.002 s⁻¹), causing acyl-enzyme accumulation [10].
Class-Specific Kinetic DivergenceMetallo-β-lactamases (MBLs, Class B) employ Zn²⁺-activated water for direct hydrolysis without forming a stable acyl-enzyme, yielding kcat values 10²–10³-fold higher than serine-β-lactamases for carbapenems . Conversely, class C cephalosporinases (e.g., AmpC) exhibit enhanced turnover of cephalosporins due to a wider active site. The kcat/Kₘ for cefotaxime hydrolysis by the class C enzyme GC1 is 8.5 μM⁻¹s⁻¹, versus 0.02 μM⁻¹s⁻¹ for CTX-M-14, attributed to GC1’s expanded Ω-loop accommodating bulky side chains [7].
Table 2: Kinetic Parameters for β-Lactam Hydrolysis by Key Enzymes
Enzyme | β-Lactam | kₘ (μM) | kcat (s⁻¹) | kcat/Kₘ (μM⁻¹s⁻¹) | Rate-Limiting Step |
---|---|---|---|---|---|
CTX-M-14 | Cefotaxime | 120 | 28 | 0.23 | Acylation |
CTX-M-14 | Ceftazidime | 450 | 0.9 | 0.002 | Deacylation |
KPC-2 (R164S) | Ceftazidime | 95 | 0.18 | 0.019 | Deacylation |
GC1 (Class C) | Cefotaxime | 15 | 128 | 8.5 | Acylation |
NDM-1 (MBL) | Meropenem | 280 | 1,200 | 4.3 | N/A (concerted) |
Nucleophilic Activation and Proton TransferSer70’s nucleophilicity is enhanced by a conserved proton shuttle involving Lys73 and Ser130. Neutron diffraction studies confirm Lys73 abstracts a proton from Ser70 during acylation, while Glu166 subsequently activates the hydrolytic water molecule (WATNu) for deacylation [3] [8]. In class A enzymes, WATNu is coordinated by a hydrogen-bonding network with Ser70, Glu166, Asn170, and the backbone carbonyl of Ala237, positioning it optimally for Bürgi-Dunitz attack on the acyl-enzyme [8].
Conformational Gating of Hydrolytic WaterTime-resolved crystallography of PenP β-lactamase (Glu166Tyr mutant) reveals that the acyl-enzyme intermediate (ES) displaces WAT_Nu by 1.2 Å. Upon ES formation, WATNu reorients within 3 seconds to a catalytically competent position 2.9 Å from the ester carbonyl, aligned at 107° for nucleophilic attack [8]. Mutations disrupting this network (e.g., Asn170Ala) reduce deacylation efficiency 100-fold by destabilizing WATNu [4] [8].
Mutational Resilience and Compensatory MechanismsAlthough Ser70 is irreplaceable, residues in the proton relay network tolerate variation. In TEM-1, Arg244Ala reduces kcat/Kₘ for ampicillin 50-fold, but reintroducing arginine at position 220 or 276 partially restores activity (4–8-fold), demonstrating evolutionary plasticity in charge stabilization of substrate carboxylates [5]. Similarly, Glu166Tyr retains partial activity against cephalosporins by utilizing Tyr166’s phenolic oxygen for water activation, albeit with a shifted pH optimum to 9.5 [8].
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